![molecular formula C11H20N2O3 B450119 ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE](/img/structure/B450119.png)
ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE is an organic compound with the molecular formula C11H20N2O3 It is an ester derivative, characterized by the presence of an ethyl group, a cyclohexylamino group, and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE can be synthesized through the reaction of ethyl chloroacetate with cyclohexylamine in the presence of a base. The reaction typically proceeds as follows:
- Ethyl chloroacetate is reacted with cyclohexylamine.
- A base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl {[(cyclohexylamino)carbonyl]amino}acetate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Hydrolysis: Cyclohexylaminoacetic acid and ethanol.
Reduction: Cyclohexylaminoethanol.
Substitution: Various substituted ethyl {[(cyclohexylamino)carbonyl]amino}acetates.
Aplicaciones Científicas De Investigación
ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl {[(cyclohexylamino)carbonyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the cyclohexylamino group.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the ester functionality.
Ethyl {[(phenylamino)carbonyl]amino}acetate: Similar structure but with a phenyl group instead of a cyclohexyl group.
The uniqueness of ethyl {[(cyclohexylamino)carbonyl]amino}acetate lies in its combination of the ester and cyclohexylamino functionalities, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29g/mol |
Nombre IUPAC |
ethyl 2-(cyclohexylcarbamoylamino)acetate |
InChI |
InChI=1S/C11H20N2O3/c1-2-16-10(14)8-12-11(15)13-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,12,13,15) |
Clave InChI |
FURIRLQPOBYICQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NC1CCCCC1 |
SMILES canónico |
CCOC(=O)CNC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]acetamide](/img/structure/B450039.png)
![2,6-dichloro-N-{3-[(2,6-dichlorobenzoyl)amino]propyl}benzamide](/img/structure/B450041.png)
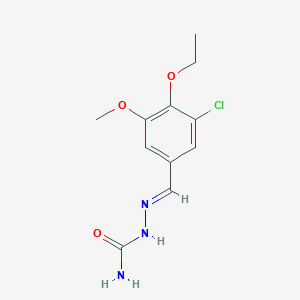
![2-[2-(3-bromobenzylidene)hydrazino]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B450043.png)
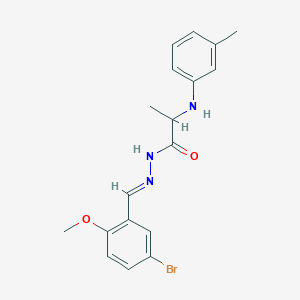
![4-Methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B450046.png)
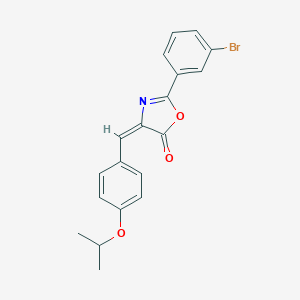
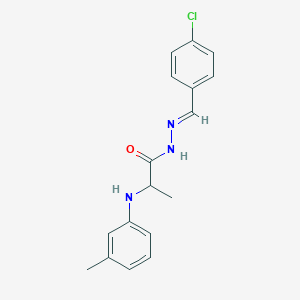
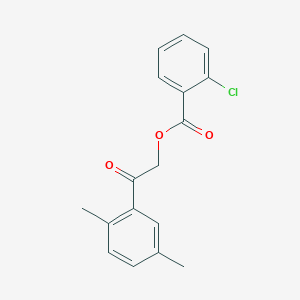
![N'~1~,N'~2~-bis[1-(3-hydroxyphenyl)ethylidene]ethanedihydrazide](/img/structure/B450056.png)
![4-[(2-methoxyphenoxy)methyl]-N-phenylbenzamide](/img/structure/B450057.png)
![4-CHLORO-N~1~-[4-({2-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE](/img/structure/B450058.png)
![4-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-ETHOXYPHENYL)-4-OXOBUTANAMIDE](/img/structure/B450059.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B450061.png)
